2-(4-Acetyl-3-chlorophenyl)acetic acid
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Overview
Description
2-(4-Acetyl-3-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 This compound is characterized by the presence of an acetyl group and a chlorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-chlorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetyl-3-chlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The 4-acetyl-3-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 2-(4-acetyl-3-chlorophenyl)acrylic acid.
Hydrogenation: The 2-(4-acetyl-3-chlorophenyl)acrylic acid is then subjected to hydrogenation using a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-3-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Carboxy-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Hydroxy-3-chlorophenyl)acetic acid.
Substitution: 2-(4-Acetyl-3-methoxyphenyl)acetic acid or 2-(4-Acetyl-3-ethoxyphenyl)acetic acid.
Scientific Research Applications
2-(4-Acetyl-3-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar structure but lacks the acetyl group.
2-Chlorophenylacetic acid: Similar structure but lacks the acetyl group and has the chlorine atom in a different position.
4-Acetylphenylacetic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-(4-Acetyl-3-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorine groups on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(4-acetyl-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
VPJDEKBNXOBOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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